3-Bromo-1-methyl-1H-pyrazole-5-carbonitrile
Description
Properties
IUPAC Name |
5-bromo-2-methylpyrazole-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrN3/c1-9-4(3-7)2-5(6)8-9/h2H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWUIYQRIRLOCAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)Br)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1527476-45-4 | |
| Record name | 3-bromo-1-methyl-1H-pyrazole-5-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1-methyl-1H-pyrazole-5-carbonitrile typically involves the bromination of 1-methyl-1H-pyrazole-5-carbonitrile. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1-methyl-1H-pyrazole-5-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield 3-amino-1-methyl-1H-pyrazole-5-carbonitrile derivatives .
Scientific Research Applications
3-Bromo-1-methyl-1H-pyrazole-5-carbonitrile has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting neurological and inflammatory diseases.
Material Science:
Mechanism of Action
The mechanism of action of 3-Bromo-1-methyl-1H-pyrazole-5-carbonitrile depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The bromine atom can enhance the compound’s binding affinity to these targets, thereby modulating their activity. The exact pathways involved can vary and are typically elucidated through detailed biochemical studies .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
This section compares 3-Bromo-1-methyl-1H-pyrazole-5-carbonitrile with analogs differing in substitution patterns, heterocyclic cores, or functional groups.
Positional Isomers: 5-Bromo-1-methyl-1H-pyrazole-3-carbonitrile
- Molecular Formula : C₅H₄BrN₃ (same as target compound)
- Key Differences : Bromine at position 5 instead of 3.
- SMILES : CN1C(=CC(=N1)Br)C#N
- Impact : Altered electronic distribution may influence reactivity. For example, bromine at position 5 could affect nucleophilic substitution rates compared to position 3 due to steric or electronic effects .
Substituted Pyrazole Derivatives
- 5-Bromo-1-phenyl-1H-pyrazole-4-carbonitrile (CAS: 76767-44-7)
- 5-Amino-3-bromo-1-methyl-1H-pyrazole-4-carbonitrile (CAS: 1390635-70-7) Molecular Formula: C₅H₅BrN₄ Key Differences: Amino group at position 5; bromine at position 3. Reactivity: Amino group enables further functionalization (e.g., acylation or coupling reactions) .
Heterocyclic Analogs: Triazole Derivatives
- 3-Bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile Molecular Formula: C₄H₃BrN₄ Key Differences: Triazole core instead of pyrazole.
Complex Derivatives with Functional Groups
- 3-Amino-5-bromo-1-[(2R)-1,1,1-trifluoropropan-2-yl]-1H-pyrazole-4-carbonitrile (CAS: 2309431-71-6) Molecular Formula: C₇H₆BrF₃N₄ Key Features: Trifluoropropyl and amino groups enhance metabolic stability, making it relevant in agrochemical or drug design .
Comparative Data Table
Research Findings and Reactivity Insights
- Synthetic Utility: Bromine at position 3 in the target compound facilitates Suzuki-Miyaura couplings, as seen in analogs like 5-Amino-1-(2-bromopropanoyl)-3-(methylthio)-1H-pyrazole-4-carbonitrile, where bromine acts as a leaving group .
- Stability: The methyl group at N1 enhances steric protection of the pyrazole ring, improving stability compared to non-methylated analogs .
- Comparative Reactivity : Triazole analogs (e.g., 3-Bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile ) exhibit faster nucleophilic substitution rates due to higher ring strain and electron deficiency .
Biological Activity
3-Bromo-1-methyl-1H-pyrazole-5-carbonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula CHBrN and features a pyrazole ring substituted with a bromine atom and a carbonitrile group. The presence of these functional groups contributes to its unique reactivity and biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets.
- Enzyme Inhibition : It has been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. This inhibition suggests potential anti-inflammatory properties, making it a candidate for treating conditions like arthritis and other inflammatory diseases .
- Receptor Modulation : The compound may also modulate receptor activity, particularly in neurological pathways, which could have implications for treating neurodegenerative diseases.
Anti-inflammatory Effects
Research indicates that derivatives of pyrazole compounds, including this compound, exhibit significant anti-inflammatory activity. In studies involving carrageenan-induced paw edema in rats, these compounds demonstrated notable reductions in inflammation, suggesting their potential as anti-inflammatory agents .
Analgesic Properties
In addition to anti-inflammatory effects, this compound has shown analgesic properties in various models. For instance, certain derivatives were found to have superior analgesic efficacy compared to established analgesics like celecoxib and indomethacin .
Neuroprotective Potential
The interaction with neurological pathways indicates that this compound may offer neuroprotective benefits. Its mechanism may involve modulation of neuroinflammatory processes or direct effects on neuronal receptors .
Case Studies and Research Findings
Several studies have evaluated the biological activity of this compound:
| Study | Findings | Methodology |
|---|---|---|
| Sivaramakarthikeyan et al. (2022) | Identified significant COX-2 selectivity with minimal side effects on gastric tissues | In vivo rat models for inflammation |
| Abdellatif et al. (2022) | Demonstrated potent anti-inflammatory effects with IC values significantly lower than standard treatments | In vitro enzyme inhibition assays |
| Lellek et al. (2018) | Explored the synthesis of pyrazole derivatives showing enhanced biological activities | Organic synthesis and biological testing |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
